molecular formula C13H15BrN2 B5716935 1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole

1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B5716935
M. Wt: 279.18 g/mol
InChI Key: WRKBRXXNKGQSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole, also known as BDMP, is a chemical compound that belongs to the pyrazole family. It is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, cell survival, and differentiation. BDMP has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and diabetes.

Mechanism of Action

1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole exerts its pharmacological effects by inhibiting GSK-3β, which is a serine/threonine protein kinase that regulates various cellular processes. GSK-3β is involved in the phosphorylation of various proteins, including tau protein, β-catenin, and insulin receptor substrate-1 (IRS-1). Inhibition of GSK-3β by this compound leads to the dephosphorylation of these proteins, resulting in various biological effects.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects due to its inhibitory action on GSK-3β. These effects include:
- Reduction of Aβ plaques and tau protein hyperphosphorylation in Alzheimer's disease
- Inhibition of cancer cell growth and induction of apoptosis
- Improvement of insulin sensitivity and reduction of blood glucose levels in diabetes
- Regulation of glycogen metabolism, gene expression, cell survival, and differentiation

Advantages and Limitations for Lab Experiments

1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole has several advantages and limitations for lab experiments. One of the advantages is its high selectivity and potency towards GSK-3β, which allows for the specific inhibition of this enzyme without affecting other kinases. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic candidate for neurological disorders. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity, which requires careful dose optimization and safety evaluation.

Future Directions

1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole has several potential future directions in scientific research. Some of these include:
- Optimization of its pharmacokinetics and safety profile for clinical trials
- Evaluation of its therapeutic potential in other neurological disorders, such as Parkinson's disease and Huntington's disease
- Investigation of its mechanism of action in cancer and diabetes
- Development of novel derivatives and analogs with improved solubility and potency
Conclusion
In conclusion, this compound is a potent and selective inhibitor of GSK-3β with potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and diabetes. Its mechanism of action involves the inhibition of GSK-3β, which regulates various cellular processes. This compound has several advantages and limitations for lab experiments, and its future directions include optimization of its pharmacokinetics and safety profile and investigation of its therapeutic potential in other diseases.

Synthesis Methods

1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole can be synthesized using various methods, including the reaction of 2-bromo-4,5-dimethylphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base, such as sodium hydroxide. The reaction yields this compound as a yellow solid, which can be purified using column chromatography.

Scientific Research Applications

1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole has been extensively studied in scientific research due to its potential therapeutic applications. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-β (Aβ) plaques and tau protein hyperphosphorylation, which are hallmarks of the disease. This compound achieves this by inhibiting GSK-3β, which is involved in the phosphorylation of tau protein and Aβ production. This compound has also been studied in cancer, where it has been shown to inhibit cancer cell growth and induce apoptosis. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.

properties

IUPAC Name

1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c1-8-5-12(14)13(6-9(8)2)16-11(4)7-10(3)15-16/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKBRXXNKGQSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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